Home > Products > Screening Compounds P44764 > 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate -

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate

Catalog Number: EVT-8202932
CAS Number:
Molecular Formula: C8H8N2O4S
Molecular Weight: 228.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate is a heterocyclic compound with significant interest in medicinal chemistry. It is characterized by its unique thieno-pyrimidine structure, which contributes to its biological activity. The compound has the following identifiers:

  • CAS Number: 101667-97-4
  • Molecular Formula: C8_8H6_6N2_2O3_3S
  • Molecular Weight: 210.21 g/mol .
Source

This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BLD Pharm, which provide detailed specifications and safety information for researchers interested in its applications .

Classification

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate belongs to the class of thienopyrimidines, a group known for their diverse pharmacological properties. It is primarily classified as an organic compound due to its carbon-based structure.

Synthesis Analysis

Methods

The synthesis of 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  1. Cyclization Reactions: The formation of the thieno-pyrimidine core often requires cyclization of suitable precursors under acidic or basic conditions.
  2. Functional Group Modifications: Subsequent reactions may involve the introduction of carboxylic acid groups via carboxylation techniques or through the use of carboxylic acid derivatives.

Technical Details

The synthesis process may utilize reagents such as thioketones and amines to facilitate the formation of the thieno-pyrimidine structure. Reaction conditions such as temperature, pressure, and solvent choice play crucial roles in optimizing yield and purity.

Molecular Structure Analysis

Data

The structural data indicates that the compound contains:

  • A carbonyl group (C=O)
  • A carboxylic acid group (-COOH)
  • A nitrogen atom in the pyrimidine ring which contributes to its basicity and potential interactions with biological targets .
Chemical Reactions Analysis

Reactions

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Formation of amides by reaction with amines.
  3. Reduction Reactions: The carbonyl group can be reduced to alcohols under appropriate conditions.

Technical Details

These reactions can be facilitated using catalysts or specific reagents to enhance reaction rates and yields. For example, using coupling agents in amidation can significantly improve efficiency.

Mechanism of Action

Process

The mechanism of action for 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is primarily studied in the context of its biological activity. It has shown potential antimicrobial properties against various pathogens.

Data

Research indicates that the compound may inhibit specific enzymes or interfere with metabolic pathways in microorganisms, leading to growth inhibition. Docking studies suggest that it binds effectively to target proteins involved in bacterial cell wall synthesis .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically a solid form.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

Chemical properties encompass:

  • Stability: Stable under standard laboratory conditions but should be stored away from light.
  • Reactivity: Can undergo typical organic reactions such as nucleophilic substitutions and electrophilic additions.

Relevant data includes:

  • Boiling Point: Not available.
  • Flash Point: Not applicable due to solid state .
Applications

Scientific Uses

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate has several applications in scientific research:

  1. Pharmaceutical Research: Investigated for its potential as an antimicrobial agent.
  2. Biochemical Studies: Used as a tool compound for studying enzyme inhibition mechanisms.
  3. Material Science: Explored for incorporation into novel polymeric materials due to its unique chemical structure.

This compound represents a promising avenue for further research into new therapeutic agents and materials with tailored properties.

Introduction to the Thienopyrimidine Scaffold in Medicinal Chemistry

Thienopyrimidine represents a privileged heterocyclic scaffold in drug discovery, characterized by a fused bicyclic system comprising thiophene and pyrimidine rings. This structure serves as a bioisostere of endogenous purines, enabling targeted interactions with biological macromolecules involved in nucleic acid metabolism and cellular signaling pathways. The structural versatility of thienopyrimidines manifests in three distinct isomeric forms—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—each exhibiting unique physicochemical profiles and binding characteristics. Within this family, 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate exemplifies a pharmaceutically significant derivative where the carboxylic acid functionality and hydrate stabilization enhance both synthetic tractability and biological relevance [1] [3] [6].

Historical Evolution of Thienopyrimidine-Based Therapeutics

Early Development and Synthesis Milestones

Initial exploration of thienopyrimidines in medicinal chemistry focused on synthetic accessibility and scaffold diversification. Classical routes exploited cyclocondensation reactions between aminothiophene derivatives and carbonyl/nitrile reactants:

  • Formamide-mediated cyclization: Treatment of 2-aminothiophene-3-carboxylates with formamide at elevated temperatures (150–200°C) yielded unsubstituted thieno[2,3-d]pyrimidin-4-ones with 60–97% efficiency [1] [8].
  • Nitrile-based strategies: 2-Substituted derivatives were accessed via acid-catalyzed reactions with cyanoalkyl compounds, enabling installation of chloromethyl (70–85% yield) or trichloromethyl groups (63–90% yield) at position 2 [1] [8].
  • Multicomponent approaches: Integration of Gewald synthesis facilitated the construction of polysubstituted thiophene precursors, expanding chemical space for structure-activity studies [5] [6].

Table 1: Key Synthetic Methodologies for Thienopyrimidin-4-ones

MethodReactantsConditionsYield RangeIsomer Produced
Formamide cyclization2-Aminothiophene-3-carboxylate + formamide150–200°C, 4–10 hours60–97%Thieno[2,3-d]pyrimidin-4-one
Nitrile cyclocondensation2-Aminothiophene-3-carboxylate + cyanoalkylHCl/dioxane, 90°C, 6 hours50–90%Thieno[2,3-d]pyrimidin-4-one
Thiourea cyclization2-Aminothiophene-3-carboxylate + thioureaRefluxing ethanol, NaOH58–88%Thieno[3,2-d]pyrimidine-2,4-dione

Therapeutic Applications and Clinical Candidates

Thienopyrimidine derivatives have demonstrated broad pharmacologic activities, with kinase inhibition emerging as a dominant therapeutic strategy:

  • Oncology:
  • Olmutinib: Approved in South Korea (2016) as a third-generation epidermal growth factor receptor inhibitor for non-small cell lung carcinoma, though its use was later restricted due to toxicity concerns [2].
  • Pictilisib (GDC-0941): Phosphoinositide 3-kinase inhibitor achieving Phase II trials for advanced solid tumors and breast cancer, leveraging thieno[3,2-d]pyrimidine as its core scaffold [2] [5].
  • SNS-314: Aurora kinase inhibitor completing Phase I trials for advanced solid tumors, demonstrating nanomolar potency against Aurora A/B/C kinases [2].
  • Anti-infectives: Thieno[2,3-d]pyrimidines exhibit structure-dependent activity against viral, bacterial, and parasitic pathogens, with optimized derivatives showing IC₅₀ values comparable to reference drugs like ciprofloxacin and fluconazole [1].
  • Endocrinology: Relugolix, a thienopyrimidine-based gonadotropin-releasing hormone antagonist, achieved FDA approval for uterine fibroids (2020) following successful Phase III trials [1] [2].

Table 2: Evolution of Clinically Advanced Thienopyrimidine Derivatives

CompoundTherapeutic TargetIndicationDevelopment StatusKey Structural Features
OlmutinibEGFR T790M/L858RNon-small cell lung cancerApproved (South Korea)4-(2,4-Di-anilino)thieno[2,3-d]pyrimidine
PictilisibPI3Kα/δBreast cancer, solid tumorsPhase II completedThieno[3,2-d]pyrimidine sulfonamide
RelugolixGonadotropin-releasing hormone receptorUterine fibroids, prostate cancerFDA approved2-Amino-thieno[2,3-d]pyrimidinone
FimepinostatDual PI3K/HDACLymphomaPhase I completedThieno[2,3-d]pyrimidine hydroxamate

Structure-Activity Relationship Foundations

Critical pharmacophoric elements governing thienopyrimidine bioactivity include:

  • Position 4: Carbonyl groups (4-oxo) enhance hydrogen-bonding capacity with kinase hinge regions (e.g., Met793 backbone in EGFR), while amino substituents enable irreversible binding via Michael addition to cysteine residues [3] [4] [6].
  • Position 6: Hydrophobic/aryl extensions (e.g., cinnamoyl in anticancer derivatives) project into solvent-exposed regions, improving selectivity and potency against resistant phenotypes [4] [5].
  • Carboxylic acid functionality: Present in 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, confers aqueous solubility and enables salt formation for bioavailability enhancement, while serving as a handle for prodrug derivatization [3] [6].

Role of Hydration in Bioactive Compound Stabilization

Hydrate Formation Mechanisms and Structural Implications

Hydration modifies crystalline thienopyrimidine behavior through water incorporation into the lattice:

  • Stoichiometric vs. non-stoichiometric hydrates: 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid typically forms stoichiometric monohydrates where water molecules occupy specific crystallographic sites via:
  • Direct coordination: Water donates hydrogen bonds to pyrimidine N-3 (d = 1.89 Å) and carbonyl O-4 (d = 2.01 Å).
  • Bridging interactions: Mediate cohesion between carboxylic acid dimers (O···O distance = 2.65 Å), generating extended tapes or layers [6] [8].
  • Hydrogen-bonding motifs: Water acts as a bifunctional linker, forming simultaneous contacts with the carboxylic acid (O-H···O=C, 165° angle) and the pyrimidinone carbonyl (O-H···O=C, 170° angle), creating R₄⁴(12) ring motifs that stabilize the zwitterionic form [6].

Stability and Hygroscopicity Profiles

Hydrate integrity directly influences solid-state properties critical for pharmaceutical processing:

  • Thermal behavior: Dehydration events typically occur between 80–120°C with endothermic enthalpies of 40–65 kJ/mol, preceding melting of the anhydrous phase (mp 215–220°C) [6].
  • Hygroscopicity: Monohydrates exhibit reduced moisture uptake (< 1% w/w at 60% RH) compared to anhydrous forms (3–8% w/w), minimizing hydrolytic degradation during storage.
  • Polymorphic control: Hydration stabilizes specific conformations of the carboxylic acid group (syn-planar vs. anti-planar), suppressing enantiotropic transitions observed in anhydrous materials [6].

Table 3: Comparative Stability of Hydrated vs. Anhydrous Thienopyrimidine Forms

PropertyHydrate FormAnhydrous FormSignificance
Crystalline structureDefined water channelsPolymorphs (Forms I-III)Hydrate offers consistent packing
Dehydration onset80–120°C (endothermic)Not applicableDictates drying conditions
Hygroscopicity (25°C/60% RH)0.5–1.2% weight gain3.5–8.1% weight gainReduces need for stringent packaging
Chemical stabilityt₉₀ > 36 months (accelerated)t₉₀ = 18–24 monthsExtends shelf-life
Compaction behaviorPlastic deformation dominantBrittle fractureImproves tabletability

Biological Implications of Hydration

Water-mediated stabilization extends to biopharmaceutical performance:

  • Solubility modulation: Hydrates of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid exhibit 1.8–2.5-fold higher aqueous solubility (3.7 mg/mL) than anhydrous counterparts (1.5 mg/mL) at physiological pH, facilitating dissolution-limited absorption [6].
  • Bioavailability enhancement: Hydrate formation suppresses aggregation propensity in gastrointestinal fluids, increasing fraction absorbed (Fₐ = 65% vs. 42% for anhydrous) in rodent models [6].
  • Protein binding: The hydrate’s stabilized carboxylate form enhances albumin interaction (Kd = 12 μM vs. 25 μM for neutral form), potentially influencing distribution kinetics [4].

The strategic incorporation of hydration in 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid exemplifies a critical formulation approach for optimizing therapeutically relevant thienopyrimidine derivatives, balancing synthetic feasibility with pharmaceutical performance.

Properties

Product Name

5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate

IUPAC Name

5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid;hydrate

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

InChI

InChI=1S/C8H6N2O3S.H2O/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13;/h2H,1H3,(H,12,13)(H,9,10,11);1H2

InChI Key

RIAMZJVVKZKEEY-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)O.O

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.